molecular formula C5H7F2N3OS B6604700 (difluoromethyl)(imino)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone CAS No. 2825007-32-5

(difluoromethyl)(imino)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone

Cat. No. B6604700
CAS RN: 2825007-32-5
M. Wt: 195.19 g/mol
InChI Key: RJYYKENVZAZCQW-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in medicinal chemistry and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyrazole ring, an imino group (=NH), a difluoromethyl group (-CF2H), and a sulfanone group (S=O). The exact structure would depend on the positions of these groups on the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations. The presence of the difluoromethyl group might make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are generally stable compounds. The presence of the difluoromethyl group might increase the compound’s lipophilicity, which could affect its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole derivatives exhibit their biological activities by interacting with enzymes or receptors in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially have interesting medicinal properties .

properties

IUPAC Name

difluoromethyl-imino-(1-methylpyrazol-4-yl)-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3OS/c1-10-3-4(2-9-10)12(8,11)5(6)7/h2-3,5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYYKENVZAZCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=N)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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